molecular formula C10H10ClF6NO B1373035 3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride CAS No. 1235440-16-0

3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride

Cat. No.: B1373035
CAS No.: 1235440-16-0
M. Wt: 309.63 g/mol
InChI Key: DCGWDCXUUQMAJK-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules

Scientific Research Applications

3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride typically involves multiple steps. One common approach is the reaction of 3-(trifluoromethyl)aniline with trifluoroacetone under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and amination, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of enzymatic activity and alteration of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride is unique due to its combination of trifluoromethyl groups and an amino alcohol structure. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO.ClH/c11-9(12,13)7-3-1-2-6(4-7)8(18,5-17)10(14,15)16;/h1-4,18H,5,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGWDCXUUQMAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-16-0
Record name Benzenemethanol, α-(aminomethyl)-α,3-bis(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride
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3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride
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3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride
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3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride
Reactant of Route 5
3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride
Reactant of Route 6
3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride

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